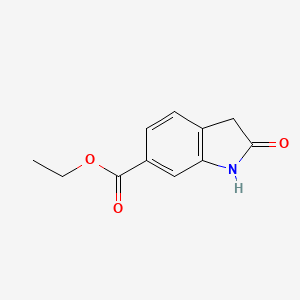

Ethyl 2-oxoindoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMAVFXBWFYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626553 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-49-7 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoindoline-6-carboxylate, identified by the CAS Number 954239-49-7 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4] Its rigid bicyclic scaffold, featuring an oxindole core, is a recurring motif in a multitude of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical role as a key intermediate in the development of targeted therapeutics, most notably the tyrosine kinase inhibitor, Nintedanib.[3] Understanding the nuances of this compound is essential for researchers engaged in the synthesis of novel kinase inhibitors and other complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 954239-49-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][5] |

| Molecular Weight | 205.21 g/mol | [3][5] |

| Systematic Name | Ethyl 2,3-dihydro-2-oxo-1H-indole-6-carboxylate | [4][6] |

| Synonyms | 1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester | [3][4] |

| Appearance | Not explicitly stated in the provided results, but likely a solid. | |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis of this compound

The synthesis of this compound and its analogs is a critical step in the production of several pharmaceuticals. The methodologies often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. Below, we detail a representative synthetic approach based on documented procedures for the analogous methyl ester, which is a key intermediate for Nintedanib.

Synthetic Workflow Overview

The synthesis generally proceeds through the formation of a substituted nitrophenyl derivative, followed by a reductive cyclization to form the oxindole core.

Caption: A generalized workflow for the synthesis of 2-oxoindoline carboxylates.

Detailed Experimental Protocol (Adapted for Ethyl Ester)

This protocol is adapted from procedures described for the synthesis of the corresponding methyl ester, a key intermediate for Nintedanib.[7]

Step 1: Synthesis of Diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate

-

Reaction Setup: To a solution of diethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide at room temperature (25-30°C).

-

Stirring: Stir the resulting mixture for a designated period (e.g., 2 hours) to ensure the complete formation of the malonate enolate.

-

Addition of Nitrobenzoate: Slowly add ethyl 4-chloro-3-nitrobenzoate to the reaction mixture at a controlled temperature (e.g., 20-25°C).

-

Reaction Monitoring: Continue stirring for several hours and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, quench the reaction with an acid (e.g., hydrochloric acid). Extract the product with an organic solvent like methyl tert-butyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to this compound

-

Reaction Mixture: Dissolve the crude diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate in acetic acid.

-

Reducing Agent: Add a reducing agent such as sodium dithionite (hydrosulfite) and water to the mixture.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 120-125°C) and maintain for a couple of hours to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.

-

Cooling and Precipitation: Cool the mixture to a lower temperature (e.g., 15-20°C).

-

Neutralization and Isolation: Carefully add a base, such as ammonia, to neutralize the acetic acid and precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry to yield this compound.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the pharmaceutical industry, primarily due to its integral role in the synthesis of Nintedanib.

Key Intermediate in the Synthesis of Nintedanib

Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[7]

The synthesis of Nintedanib utilizes the methyl or ethyl ester of 2-oxoindoline-6-carboxylate as a foundational scaffold. The oxindole core is further functionalized in subsequent steps to introduce the pharmacophoric elements responsible for its kinase inhibitory activity.[2][8][9]

The Role of the Oxindole Scaffold

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase strand transfer inhibitors, and other indole-based compounds have shown promise as anticancer agents.[10][11][12] The inherent planarity and hydrogen bonding capabilities of the oxindole nucleus make it an excellent platform for designing molecules that can interact with the active sites of enzymes, such as kinases.

Logical Flow of Nintedanib Synthesis from the Intermediate

Caption: Simplified synthetic route to Nintedanib from the oxindole intermediate.

The synthesis of Nintedanib from this compound (or its methyl analog) typically involves an initial N-acetylation, followed by a condensation reaction with a trialkyl orthobenzoate.[2][8][9] The resulting enol ether is then reacted with a substituted aniline to introduce the side chain that is crucial for its biological activity.[13]

Conclusion

This compound is more than just a chemical compound; it is a gateway to a class of therapeutics that have a significant impact on patients' lives. Its synthesis, while challenging, is well-documented, and its strategic importance in drug discovery, particularly in the synthesis of Nintedanib, is firmly established. For researchers in medicinal chemistry and process development, a deep understanding of the properties and reactivity of this key intermediate is indispensable for the innovation of next-generation targeted therapies.

References

-

Pharmaffiliates. CAS No : 954239-49-7 | Product Name : this compound. [Link]

-

chemBlink. This compound [CAS# 954239-49-7]. [Link]

-

ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

-

Pharmaffiliates. CAS No : 954239-49-7 | Product Name : this compound. [Link]

-

precisionFDA. This compound. [Link]

- Google Patents.

- Google Patents.

-

Justia Patents. Synthesis of 2-indolinone derivatives. [Link]

-

precisionFDA. This compound. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of mthis compound. [Link]

- Google Patents.

-

Google Patents. US Patent Application Publication No.: US 2011/0201812 A1. [Link]

-

PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

PubMed Central. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. patents.justia.com [patents.justia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS # 954239-49-7, this compound, 2,3-Dihydro-2-oxo-1H-indole-6-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 5. GSRS [precision.fda.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. tdcommons.org [tdcommons.org]

- 8. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 9. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to Ethyl 2-Oxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of Ethyl 2-oxoindoline-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in both synthesis and analysis. Furthermore, this document details common synthetic pathways, purification protocols, and significant applications in drug discovery, supported by experimental workflows and data. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in their work.

Introduction to this compound

This compound is a derivative of the oxindole scaffold, a privileged structure in medicinal chemistry renowned for its presence in a multitude of biologically active compounds. The oxindole core, a bicyclic aromatic structure, serves as a versatile template for designing potent and selective modulators of various biological targets. The strategic placement of an ethyl carboxylate group at the 6-position of this scaffold provides a crucial chemical handle for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex drug candidates. Its most notable application is as a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2]

The precise understanding of its molecular properties, beginning with its molecular weight, is paramount for chemists and pharmacologists. It underpins everything from reaction stoichiometry and yield calculations to the interpretation of analytical data from techniques like mass spectrometry, which are ubiquitous in the drug development pipeline.

Physicochemical Properties and Structural Elucidation

The accurate characterization of a chemical entity is the foundation of its utility in research. The properties of this compound are well-documented, providing a solid basis for its application.

Molecular Formula and Weight

The cornerstone of this compound's identity is its molecular formula and corresponding weight. These values are fundamental for all quantitative aspects of its use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [1][3][4][5] |

| CAS Number | 954239-49-7 | [1][3][4] |

The molecular weight of 205.21 g/mol is calculated from the sum of the atomic weights of its constituent atoms (11 carbons, 11 hydrogens, 1 nitrogen, and 3 oxygens). This value is critical for converting between mass and moles, a daily necessity in the synthetic chemistry lab for ensuring that reactants are combined in the correct proportions. In analytical settings, the monoisotopic mass is used for high-resolution mass spectrometry to confirm the identity and purity of the compound.

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the fusion of the aromatic ring with the five-membered lactam ring, and the position of the ethyl ester substituent.

Caption: Conceptual workflow for the synthesis of this compound.

This process involves an initial esterification, followed by a selective reduction of the nitro group to an amine, and a final intramolecular cyclization to form the oxindole ring system. The specifics of the reagents and conditions for these steps are often proprietary or detailed in patent literature. [6][7][8]

Example Experimental Protocol: N-Acetylation (A Common Subsequent Step)

While the synthesis of the title compound itself is complex, a common subsequent reaction is the N-acetylation of the oxindole nitrogen, a key step in the synthesis of Nintedanib intermediates. [2][6] Objective: To acetylate the nitrogen of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (excess, e.g., 10-20 eq)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Charge a dry reaction flask with this compound and the solvent.

-

Begin stirring the suspension.

-

Add acetic anhydride to the flask.

-

Heat the reaction mixture to reflux (typically 110-130°C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or HPLC. [2][6]5. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. The solid can be collected by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., hexane or methylcyclohexane) to remove residual acetic anhydride and solvent.

-

Dry the product under vacuum to yield the N-acetylated product.

Self-Validation: The success of the reaction is confirmed by analytical techniques. A shift in the NMR spectrum, particularly the disappearance of the N-H proton signal and the appearance of a new acetyl methyl signal, is a key indicator. Mass spectrometry should confirm the expected increase in molecular weight corresponding to the addition of an acetyl group (C₂H₂O).

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules.

Role as a Scaffold in Drug Discovery

The oxindole core is a well-established "privileged scaffold" that can interact with a variety of biological targets. The ethyl ester at the 6-position provides a convenient point for modification, allowing chemists to explore the structure-activity relationship (SAR) of their compounds.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

- 3. 954239-49-7|this compound|BLD Pharm [bldpharm.com]

- 4. CAS # 954239-49-7, this compound, 2,3-Dihydro-2-oxo-1H-indole-6-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 5. GSRS [precision.fda.gov]

- 6. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structure Elucidation of Ethyl 2-oxoindoline-6-carboxylate: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of chemical entities is a cornerstone of modern drug discovery and development. Ethyl 2-oxoindoline-6-carboxylate is a pivotal intermediate, notably in the synthesis of kinase inhibitors such as Nintedanib.[1] Its structural integrity is paramount to ensuring the desired reactivity, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The narrative moves beyond mere procedural steps to explain the strategic rationale behind the analytical workflow, ensuring a self-validating and robust characterization process.

Introduction: The Strategic Imperative for Structure Verification

In any synthetic pathway, particularly those culminating in a therapeutic agent, the confirmation of each intermediate's structure is a critical control point. For this compound, an error in characterization—such as an unidentified isomer or impurity—could propagate through the synthesis, compromising the efficacy and safety of the final product. Therefore, a multi-faceted analytical approach is not merely best practice; it is a fundamental requirement for scientific rigor and regulatory compliance.

This guide details a logical workflow that begins with establishing the molecular formula and proceeds to map out the specific functional groups and atom-by-atom connectivity. Each technique provides a unique and complementary piece of the structural puzzle, culminating in a high-confidence, unambiguous assignment.

Physicochemical & Structural Identifiers

A foundational step in any analysis is to collate the known properties of the target compound. This data serves as a reference against which experimental results will be compared.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2][3] |

| CAS Number | 954239-49-7 | [4][5][6] |

| Appearance | Solid | [2] |

| SMILES | O=C(OCC)C1=CC(NC(C2)=O)=C2C=C1 | [2] |

| InChI Key | SDMAVFXBWFYTCI-UHFFFAOYSA-N | [2] |

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS). Unlike nominal mass MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which is essential for calculating a unique elemental formula.[7] This step is foundational; it validates the expected molecular formula before we invest time in more detailed structural analysis. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in positive ion mode. ESI readily protonates the molecule ([M+H]⁺) or forms adducts with ions present in the solvent, such as sodium ([M+Na]⁺).

-

Data Acquisition: Collect spectra over a mass range of m/z 100-500.

Data Interpretation & Validation

The primary goal is to match the observed exact mass with the theoretical mass calculated from the molecular formula, C₁₁H₁₁NO₃.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 206.0761 | 206.076x | < 5 ppm |

| [M+Na]⁺ | 228.0580 | 228.058x | < 5 ppm |

A mass error of less than 5 ppm provides high confidence in the assigned elemental composition. Further analysis of the fragmentation pattern (MS/MS) could reveal characteristic losses, such as the ethoxy group (C₂H₅O•, 45 Da), providing additional structural evidence.[8][9]

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the molecular formula.[7] For this compound, we expect to see characteristic absorptions for the N-H bond of the lactam, two distinct carbonyl (C=O) groups (ester and lactam), and bonds associated with the aromatic ring and ethyl chain. The presence and position of these bands provide a robust qualitative confirmation of the gross molecular architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation & Validation

The resulting spectrum is a fingerprint of the molecule's functional groups.

| Functional Group | Bond | Expected Absorption (cm⁻¹) | Rationale & Insight |

| Amide | N-H stretch | ~3250 - 3150 (broad) | The position and broadness indicate hydrogen bonding, typical for a solid-state lactam. |

| Alkane/Aromatic | C-H stretch | 3100 - 2850 | A complex of signals for both sp² (aromatic) and sp³ (aliphatic) C-H bonds. |

| Ester Carbonyl | C=O stretch | ~1725 - 1715 | Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[10] |

| Amide Carbonyl | C=O stretch | ~1710 - 1690 | This is a key absorption for the 2-oxoindoline (lactam) core. Its proximity to the ester C=O may cause peak overlap. |

| Aromatic | C=C stretch | ~1610, ~1480 | Confirms the presence of the benzene ring. |

| Ester | C-O stretch | ~1250 | A strong, characteristic band confirming the C-O linkage of the ethyl ester.[11] |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for the de novo structure elucidation of organic molecules.[12][13] While MS gives the formula and IR gives the functional groups, NMR reveals the precise connectivity and chemical environment of every carbon and hydrogen atom. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR maps the carbon skeleton of the molecule. Together, they allow for the complete assembly of the molecular structure.

Caption: Structure with atom numbering for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it reliably dissolves the sample and does not obscure the amide N-H proton.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz)[14]. Shim the magnetic field to ensure high resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of ~220 ppm is standard.

Data Interpretation & Validation: ¹H NMR

The ¹H NMR spectrum provides a wealth of information through chemical shift (position), integration (proton count), and multiplicity (neighboring protons).

| Proton(s) | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-10 | -CH₃ | ~1.3 | Triplet (t) | 3H | ~7.1 | Coupled to the two H-9 protons. |

| H-9 | -O-CH₂- | ~4.3 | Quartet (q) | 2H | ~7.1 | Coupled to the three H-10 protons. |

| H-3 | -CH₂- | ~3.6 | Singlet (s) | 2H | - | Isolated methylene group with no adjacent protons. |

| H-7 | Ar-H | ~7.2 | Doublet (d) | 1H | ~7.8 | Ortho coupling to H-5. |

| H-5 | Ar-H | ~7.4 | Doublet of doublets (dd) | 1H | ~7.8, ~1.5 | Ortho coupling to H-7, meta coupling to H-4. |

| H-4 | Ar-H | ~7.5 | Doublet (d) | 1H | ~1.5 | Meta coupling to H-5. |

| H-1 | N-H | ~10.5 | Singlet (s, broad) | 1H | - | Amide proton, chemical shift is solvent-dependent. |

Data Interpretation & Validation: ¹³C NMR

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

| Carbon(s) | Assignment | Predicted δ (ppm) | Rationale |

| C-10 | -C H₃ | ~14 | Typical aliphatic methyl carbon of an ethyl ester. |

| C-3 | -C H₂- | ~36 | Aliphatic methylene carbon adjacent to an amide carbonyl. |

| C-9 | -O-C H₂- | ~61 | Aliphatic methylene carbon attached to the ester oxygen. |

| C-7, C-4 | Ar-CH | ~110 - 125 | Aromatic carbons attached to protons. |

| C-5 | Ar-CH | ~128 | Aromatic carbon deshielded by the ester group. |

| C-8, C-3a, C-7a | Ar-C (Quaternary) | ~125 - 145 | Non-protonated aromatic carbons. |

| C-6 | Ar-C -COO | ~132 | Aromatic carbon attached to the ester group. |

| C-11 | Ester C=O | ~166 | Carbonyl carbon of the ethyl ester.[10] |

| C-2 | Amide C=O | ~176 | Carbonyl carbon of the lactam ring. |

The convergence of the MS, IR, ¹H NMR, and ¹³C NMR data provides an interlocking, self-validating confirmation of the structure. The molecular formula from HRMS is substantiated by the functional groups seen in IR, and the precise arrangement of these pieces is definitively mapped by the ¹H and ¹³C NMR spectra, leaving no ambiguity as to the identity of this compound.

References

- AWS, 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma.

- MDPI, Marine Indole Alkaloids—Isolation, Structure and Bioactivities.

- YouTube, H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025).

- Magritek, Structural elucidation of indole alkaloids - Strychnine and Brucine. (2021).

- PMC - NIH, Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. (2023).

- Sigma-Aldrich, this compound.

- precisionFDA, this compound.

- BLD Pharm, 954239-49-7|this compound|BLD Pharm.

- Pharmaffiliates, CAS No : 954239-49-7 | Product Name : this compound.

- chemBlink, this compound [CAS# 954239-49-7].

- Technical Disclosure Commons, Improved process for the preparation of mthis compound. (2022).

- Organic Chemistry | OpenStax, 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023).

- Spectroscopy Online, The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018).

- Identification of Aromatic Fatty Acid Ethyl Esters.

- ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [precision.fda.gov]

- 4. 954239-49-7|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS # 954239-49-7, this compound, 2,3-Dihydro-2-oxo-1H-indole-6-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 7. mdpi.com [mdpi.com]

- 8. agsanalitica.com [agsanalitica.com]

- 9. tdx.cat [tdx.cat]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]

- 14. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

Introduction: The Significance of the Oxoindoline Scaffold

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-oxoindoline-6-carboxylate

The oxoindoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its rigid, planar structure serves as a versatile scaffold for developing therapeutic agents targeting a wide range of biological pathways. A prominent example is Nintedanib, an inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis and certain cancers, which features a substituted 2-oxoindoline core.[1] The precise characterization of intermediates and final compounds bearing this scaffold is paramount for drug discovery and development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed and unambiguous information regarding molecular structure.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of this compound, a key building block in synthetic chemistry. We will dissect the spectrum by correlating each signal to the molecular structure, explain the underlying principles governing the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the distinct chemical environments of the protons within the this compound molecule (C₁₁H₁₁NO₃).[2] The structure can be divided into four primary proton systems:

-

Aromatic System: Three protons (H-4, H-5, H-7) are attached to the benzene ring portion of the oxoindoline core. Their chemical shifts and multiplicities will be dictated by their position relative to the electron-withdrawing carbonyl group (C=O), the amide nitrogen (NH), and the ethyl carboxylate group (-COOEt).

-

Lactam System: This includes the methylene protons at the C-3 position (H-3) and the amide proton (NH). The C-3 protons are adjacent to a carbonyl group and the aromatic ring. The NH proton is part of the lactam ring.

-

Ethyl Ester System: This classic ethyl group consists of a methylene group (-OCH₂-) and a terminal methyl group (-CH₃).

-

Overall Structure: The interplay of inductive effects and resonance from the carbonyl, amide, and ester functional groups will create a unique magnetic environment for each proton, resulting in a well-resolved and informative spectrum.

¹H NMR Spectrum: Data Interpretation and Signal Assignment

The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals (number of unique proton environments), the chemical shift (electronic environment), the integration (number of protons per signal), and the multiplicity or splitting pattern (number of neighboring protons).[3][4][5]

A representative ¹H NMR spectrum of this compound is summarized below. The specific chemical shifts can vary slightly depending on the solvent and concentration, but the relative positions, integrations, and multiplicities remain consistent. A Certificate of Analysis for this compound confirms its structure and purity via methods including ¹H NMR.[6]

Table 1: Summary of ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling Constant (Hz) |

| NH (H-1) | ~10.5 | Singlet, broad | 1H | - |

| H-7 | ~7.6 | Doublet (d) | 1H | J = 7.8 Hz |

| H-5 | ~7.4 | Doublet of Doublets (dd) | 1H | J = 7.8, 1.5 Hz |

| H-4 | ~7.2 | Doublet (d) | 1H | J = 1.5 Hz |

| -OCH₂- (Ethyl) | ~4.3 | Quartet (q) | 2H | J = 7.1 Hz |

| -CH₂- (H-3) | ~3.5 | Singlet (s) | 2H | - |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | J = 7.1 Hz |

Detailed Analysis of Spectral Regions

-

Amide Proton (H-1, ~10.5 ppm): The amide proton is typically found far downfield due to the strong deshielding effect of the adjacent carbonyl group and resonance delocalization within the lactam ring. It usually appears as a broad singlet because of quadrupole broadening from the adjacent ¹⁴N atom and potential chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H-4, H-5, H-7, ~7.2-7.6 ppm):

-

H-7 (~7.6 ppm): This proton is ortho to the electron-withdrawing carbonyl group, which deshields it significantly, pushing its signal the furthest downfield in the aromatic region. It is coupled only to H-5 (a three-bond, or meta, coupling is negligible here), resulting in a clean doublet. The coupling constant of ~7.8 Hz is characteristic of ortho-coupling in a benzene ring.

-

H-5 (~7.4 ppm): This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). The large ortho-coupling (J ≈ 7.8 Hz) splits the signal into a doublet, and the smaller meta-coupling (J ≈ 1.5 Hz) splits each of those peaks again, resulting in a doublet of doublets.

-

H-4 (~7.2 ppm): This proton is only significantly coupled to H-5 through a small meta-coupling (J ≈ 1.5 Hz), appearing as a narrowly split doublet or sometimes a singlet if the resolution is insufficient to resolve the small coupling.

-

-

Ethyl Ester Protons (-OCH₂CH₃, ~4.3 and ~1.3 ppm):

-

Methylene (-OCH₂-, ~4.3 ppm): These protons are directly attached to the ester oxygen, which strongly deshields them, shifting their signal to ~4.3 ppm. The signal is split by the three neighboring methyl protons (n=3) into a quartet (n+1 = 4).[7]

-

Methyl (-CH₃, ~1.3 ppm): These protons are further from the electronegative oxygen and appear in the typical aliphatic region around ~1.3 ppm. They are coupled to the two neighboring methylene protons (n=2), resulting in a triplet (n+1 = 3). The coupling constant for both the quartet and the triplet is identical (~7.1 Hz), confirming they are part of the same ethyl system.

-

-

Lactam Methylene Protons (H-3, ~3.5 ppm): The two protons at the C-3 position are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift at ~3.5 ppm is due to the deshielding influence of both the adjacent aromatic ring and the C-2 carbonyl group.

Visualizing Molecular Structure and J-Coupling

To better illustrate the relationships between adjacent protons that give rise to the observed splitting patterns, a molecular diagram with coupling pathways is presented below.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2-oxoindoline-6-carboxylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-oxoindoline-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, the underlying principles governing these values, and a detailed experimental protocol for acquiring a high-quality spectrum. Our approach is grounded in established spectroscopic principles and substituent effects on the oxindole framework, offering a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, as a substituted oxindole, is a valuable building block in the synthesis of potential therapeutic agents. An unambiguous structural characterization is paramount in the drug discovery and development process, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for the precise determination of molecular structure, confirmation of synthesis, and assessment of purity. This guide will illuminate the expected ¹³C NMR spectrum of this compound, providing a foundational reference for its analysis.

Predicted ¹³C NMR Chemical Shifts

In the absence of a publicly available, experimentally assigned spectrum for this compound, we present a set of predicted chemical shifts. These predictions are derived from the known ¹³C NMR data of the parent oxindole molecule and the well-documented substituent chemical shift (SCS) effects of an ethyl carboxylate group on an aromatic ring.[1] The assignments are further supported by general principles of ¹³C NMR spectroscopy, including the influence of hybridization, electronegativity, and resonance effects.[2]

Below is the molecular structure of this compound with the carbon atoms systematically numbered for clear assignment.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~175-178 | Amide carbonyl carbon, highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms.[3] |

| C3 | ~36-40 | sp³ hybridized methylene carbon adjacent to the aromatic ring and the amide nitrogen. |

| C3a | ~128-132 | Aromatic quaternary carbon at the ring junction, deshielded by the fused ring system. |

| C4 | ~124-128 | Aromatic CH carbon, influenced by the overall electron distribution of the bicyclic system. |

| C5 | ~122-126 | Aromatic CH carbon, its chemical shift is influenced by its position relative to the substituents. |

| C6 | ~130-134 | Aromatic quaternary carbon directly attached to the electron-withdrawing carboxylate group, leading to a downfield shift.[4] |

| C7 | ~110-114 | Aromatic CH carbon, shielded by the electron-donating effect of the amide nitrogen. |

| C7a | ~142-146 | Aromatic quaternary carbon bonded to the amide nitrogen, significantly deshielded. |

| C8 | ~165-168 | Ester carbonyl carbon, deshielded but typically found slightly upfield compared to amide carbonyls.[5] |

| C10 | ~60-63 | sp³ hybridized methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom.[6] |

| C11 | ~14-16 | sp³ hybridized methyl carbon of the ethyl group, the most upfield signal in the spectrum.[7] |

Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts in Table 1 are based on a combination of factors that influence the local electronic environment of each carbon nucleus.

-

Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. The sp² hybridized carbons of the aromatic ring and the carbonyl groups resonate at lower fields (higher ppm values) compared to the sp³ hybridized carbons of the methylene and methyl groups.[2]

-

Inductive and Resonance Effects: The electron-withdrawing nature of the carbonyl groups and the ester oxygen causes a deshielding effect (downfield shift) on adjacent carbons. Conversely, the lone pair of electrons on the amide nitrogen (N1) can be delocalized into the aromatic ring, leading to a shielding effect (upfield shift), particularly at the ortho and para positions (C7 and C5).[4] The ethyl carboxylate group at the C6 position is electron-withdrawing, which deshields the attached C6 carbon and influences the chemical shifts of the other aromatic carbons.

-

Anisotropic Effects: The π-electron system of the aromatic ring generates a local magnetic field. Carbons within the plane of the ring experience this anisotropic effect, which contributes to their downfield chemical shifts.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a detailed, step-by-step methodology.

Sources

- 1. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C13 NMR List of Chemical Shifts [users.wfu.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Oxoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its biological significance necessitates robust and reliable analytical methods for structural characterization and quality control. Infrared (IR) spectroscopy serves as a fundamental, rapid, and non-destructive tool for elucidating the structural features of these derivatives. This guide provides a comprehensive exploration of the IR spectroscopy of 2-oxoindoline compounds, moving from foundational principles to advanced spectral interpretation. We will delve into the causality behind spectral shifts, the profound influence of intermolecular forces such as hydrogen bonding, and the diagnostic value of specific vibrational modes. This document is designed to equip researchers and drug development professionals with the expertise to confidently apply IR spectroscopy for the structural verification and analysis of this vital class of molecules.

The 2-Oxoindoline Core: A Spectroscopic Perspective

The 2-oxoindoline skeleton features a benzene ring fused to a five-membered lactam (a cyclic amide) ring. This arrangement presents several key functional groups whose vibrational modes are readily interrogated by IR spectroscopy:

-

The Lactam Group: Comprising a secondary amine (N-H) and a carbonyl group (C=O). These are the most diagnostic reporters of the molecule's local chemical environment.

-

The Aromatic Ring: Characterized by its C=C and C-H bonds.

-

The C3-Methylene Group: An aliphatic CH₂ group adjacent to the carbonyl.

Understanding the characteristic absorption frequencies of these groups is the first step in mastering the spectral interpretation of this molecular class.

Decoding the Spectrum: A Guide to Characteristic Vibrational Modes

The IR spectrum of a 2-oxoindoline derivative is a rich tapestry of information. The most diagnostic regions are discussed below, with an emphasis on the structural factors that govern the precise position and shape of the absorption bands.

The N-H Stretching Region (νN-H): A Probe of Intermolecular Interactions

The N-H stretching vibration is exceptionally sensitive to hydrogen bonding, making it a powerful probe of the sample's physical state (solid vs. solution) and molecular association.

-

Solid State & Concentrated Solutions: In the solid state, 2-oxoindoline and its derivatives almost invariably form intermolecular hydrogen-bonded cyclic dimers.[4][5] This strong N-H···O=C interaction weakens the N-H bond, reducing its force constant. The causal effect is a significant shift of the absorption band to a lower frequency (a "red shift"). The band appears strong, broad, and is typically centered in the 3300-3100 cm⁻¹ region.[6] The broadness arises from a distribution of hydrogen bond strengths within the crystal lattice.

-

Dilute Solutions: When the sample is dissolved in a non-polar solvent (e.g., CCl₄ or CHCl₃) at a low enough concentration to prevent intermolecular association, the hydrogen bonds are disrupted.[7] This results in a "free" N-H stretching vibration, which appears as a sharp, less intense band at a much higher frequency, typically in the 3450-3400 cm⁻¹ range.[8] Observing this shift upon dilution is a classic method for confirming the presence of intermolecular hydrogen bonding.

The existence of different crystalline forms, or polymorphs, can lead to distinct hydrogen bonding patterns, which will be reflected as noticeable differences in the N-H stretching region of their respective IR spectra.[4][5]

Caption: Effect of Hydrogen Bonding on N-H Stretching Frequency.

The Carbonyl Stretching Region (νC=O): The Amide I Band

The lactam carbonyl stretch, known as the Amide I band, is arguably the most prominent feature in the spectrum.[9] It gives rise to a very strong, sharp absorption typically found between 1760-1660 cm⁻¹ . Its exact position is a sensitive indicator of the electronic and structural environment.

-

Parent Oxindole: Unsubstituted 2-oxoindoline in the solid state typically shows its νC=O band around 1710-1680 cm⁻¹ .

-

Electronic Effects of Substituents: Substituents on the aromatic ring can perturb the electron density of the lactam system, altering the C=O bond order and thus its stretching frequency.

-

Electron-Withdrawing Groups (EWGs) like -NO₂ or halogens at the 5-position increase the C=O bond's double-bond character through an inductive effect, shifting the absorption to a higher wavenumber (a "blue shift").[10]

-

Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease the C=O bond order via resonance, causing a red shift to lower wavenumbers.

-

-

Hydrogen Bonding: As with the N-H group, hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a red shift of 15-30 cm⁻¹. This is a key reason why solid-state spectra often show the C=O band at a lower frequency than solution-state spectra.[11]

-

Ring Strain & Fusion: Additional rings fused to the oxindole core can introduce ring strain, which typically increases the carbonyl stretching frequency.

-

Case Study: Isatin (Indole-2,3-dione): This important derivative possesses two carbonyl groups: the C2-amide and a C3-ketone. These two oscillators are mechanically coupled, leading to two distinct stretching bands corresponding to symmetric and asymmetric vibrational modes.[12] In the solid-state spectrum of isatin, these bands are often observed around 1760 cm⁻¹ and 1740 cm⁻¹ .[10][13]

Aromatic and Aliphatic Vibrations

-

Aromatic C=C Stretching (νC=C): Multiple bands of variable intensity appear in the 1620-1450 cm⁻¹ region, confirming the presence of the benzene ring.[14]

-

C-H Stretching (νC-H):

-

Aromatic: Weak to medium bands appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

Aliphatic: The C3-methylene (CH₂) group gives rise to symmetric and asymmetric stretching bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[15]

-

-

C-H Bending (δC-H): The out-of-plane C-H bending bands in the 900-690 cm⁻¹ region can be highly informative for determining the substitution pattern on the aromatic ring.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrations, including C-N stretching, N-H bending (the Amide II band), and various other skeletal bending and rocking modes.[9] While individual assignments can be challenging without computational support, the overall pattern is unique to a specific molecule and serves as a literal "fingerprint" for identification purposes. The Amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching, is a notable feature for secondary amides and is expected around 1550 cm⁻¹ .[9]

Data Summary: Characteristic IR Absorption Frequencies

The following table summarizes the key IR absorptions for the 2-oxoindoline scaffold. Note that ranges can vary based on physical state, substitution, and hydrogen bonding.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity & Characteristics |

| N-H Stretch (Free) | Lactam N-H | 3450 - 3400 | Medium, Sharp (Dilute Solution) |

| N-H Stretch (H-Bonded) | Lactam N-H | 3300 - 3100 | Strong, Broad (Solid State) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | C3-H₂ | 2960 - 2850 | Medium |

| C=O Stretch (Amide I) | Lactam C=O | 1760 - 1660 | Very Strong, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | 1620 - 1450 | Medium to Weak (multiple bands) |

| N-H Bend (Amide II) | Lactam N-H | ~1550 | Medium (often coupled with C-N stretch) |

| C-H Out-of-Plane Bend | Ar-H | 900 - 690 | Strong (diagnostic of substitution pattern) |

Experimental Protocols & Methodologies

The choice of sampling technique is critical for obtaining a high-quality spectrum that accurately reflects the intended state of the material.

Protocol 1: Solid-State Analysis via KBr Pellet

This classic transmission method is ideal for obtaining the spectrum of a solid compound in its crystalline state, fully capturing the effects of intermolecular forces.

-

Preparation: Gently grind 1-2 mg of the 2-oxoindoline derivative with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.

-

Analysis: The resulting transparent or translucent pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

Causality: The high pressure fuses the KBr into a matrix that is transparent to IR radiation, allowing the analyte's vibrations to be measured. This method inherently measures the solid-state structure, including hydrogen bonding networks.

Protocol 2: Rapid Analysis via Attenuated Total Reflectance (ATR)

ATR is the most common and convenient technique for both solid powders and liquids, requiring minimal sample preparation.[16][17]

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-oxoindoline derivative onto the crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Analysis: Acquire the sample spectrum. The spectrometer software will automatically perform the background subtraction.

-

Causality: The IR beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave protrudes a few microns into the sample. The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is reflected back to the detector. This provides a spectrum of the sample's surface.

A Systematic Workflow for Spectral Interpretation

A logical, step-by-step approach ensures that no key spectral feature is overlooked.

Caption: Systematic Workflow for IR Spectrum Analysis of 2-Oxoindolines.

Advanced Application: Investigating Tautomerism

While the lactam form is predominant, 2-oxoindoline can theoretically exist in equilibrium with its lactim tautomer. IR spectroscopy is an excellent tool to distinguish between them.[1][18][19]

Caption: IR Signatures for Distinguishing Lactam-Lactim Tautomers.

The absence of a strong O-H band and the presence of the characteristic Amide I and N-H bands in the spectra of most 2-oxoindoline derivatives confirm the overwhelming prevalence of the lactam tautomer under normal conditions.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of scientists working with 2-oxoindoline derivatives. Its ability to provide rapid, definitive information on key functional groups, intermolecular interactions, and subtle structural variations is unparalleled for its simplicity and accessibility. By understanding the causal relationships between molecular structure and vibrational frequencies—particularly the profound effects of hydrogen bonding and electronic substitution on the N-H and C=O stretching modes—researchers can confidently confirm the identity, purity, and structural integrity of these vital pharmaceutical building blocks. This guide provides the foundational knowledge and practical framework necessary to leverage the full power of IR spectroscopy in the research and development of 2-oxoindoline-based therapeutics.

References

-

Analysis of IR and Raman spectra of Isatin. (2022). AIP Conference Proceedings. [Link]

-

Zamtikova, M., et al. (n.d.). IR spectrum of Isatin. ResearchGate. [Link]

-

The Fourier transform infrared spectrum of Isatin. (n.d.). ResearchGate. [Link]

-

Ivanova, B. B., & Arnaudov, M. G. (2002). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. [Link]

-

5-Fluoro-2-oxindole - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Kellie, A. E., O'Sullivan, D. G., & Sadler, P. W. (1956). Vibrational frequency correlations in heterocyclic molecules. Part II. Infrared spectra and structure of oxindole and related compounds. Journal of the Chemical Society (Resumed). [Link]

-

Abdelgawad, M. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

-

Representative FTIR Spectrum for Oxindole in CCl4. (n.d.). ResearchGate. [Link]

-

Flakus, H. T., & Hachuła, B. (2011). Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. The Journal of Physical Chemistry A. [Link]

-

Hachuła, B., et al. (2020). How Far the Vibrational Exciton Interactions Are Responsible for the Generation of the Infrared Spectra of Oxindole Crystals? Journal of Molecular Structure. [Link]

-

Kim, D., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). SlidePlayer. [Link]

-

IR Spectroscopy. (n.d.). e-PG Pathshala. [Link]

-

Hachuła, B., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. (n.d.). ResearchGate. [Link]

-

Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]

-

Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

-

Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]

-

Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. ResearchGate. [Link]

-

Bazzaz, T. M. A., & El-Bermani, M. F. (1981). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

Qayed, W. S., et al. (2024). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules. [Link]

-

Sikirzhytski, V., & Sikirzhytskaya, A. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. [Link]

-

C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. (n.d.). IISER Pune. [Link]

-

Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. (2018). ResearchGate. [Link]

-

Substituent Effect on the infrared spectra of Unsymmetrical Azines. (2018). IJSDR. [Link]

-

Ghorpade, S. G., et al. (2017). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry. [Link]

-

FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. (n.d.). ResearchGate. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

-

Horvath, G., et al. (n.d.). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. ResearchGate. [Link]

-

Zherebtsov, A. D., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]

-

Abdelgawad, M. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

-

Forsen, S., & Nilsson, M. (1964). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica. [Link]

-

IR Spectroscopy-II. (n.d.). ResearchGate. [Link]

-

Ir spectroscopy ii. (2017). SlideShare. [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How far the vibrational exciton interactions are responsible for the generation of the infrared spectra of oxindole crystals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 18. narsammaacsc.org [narsammaacsc.org]

- 19. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of Ethyl 2-oxoindoline-6-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 2-oxoindoline-6-carboxylate

Introduction

This compound is a heterocyclic compound featuring an oxindole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules. Understanding the structural integrity and degradation pathways of such compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a detailed exploration of the gas-phase fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), leveraging foundational principles of mass spectrometry to predict its fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small organic molecules.

The molecular structure of this compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) presents several key functional groups that dictate its fragmentation: a stable aromatic ring, a lactam (cyclic amide) within the oxindole system, and an ethyl ester substituent.[2] Each of these features provides a predictable initiation point for bond cleavage upon ionization and subsequent excitation.

Analytical Instrumentation & Ionization Methodologies

The choice of ionization technique is critical as it profoundly influences the resulting mass spectrum. For a molecule like this compound, two primary approaches are considered: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with GC.[3] EI involves bombarding the analyte with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•+).[4] The high internal energy imparted to this ion leads to extensive and reproducible fragmentation.[5] The resulting pattern is a "fingerprint" that is highly valuable for compound identification via library matching.[3]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for LC-MS, that transfers ions from solution into the gas phase with minimal internal energy.[5][6] It typically forms even-electron ions, such as the protonated molecule [M+H]⁺ in positive ion mode.[5] Because ESI imparts little excess energy, the molecular ion is often the most abundant species, providing clear molecular weight information. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[5]

Proposed Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M•+) of this compound is expected at an m/z of 205. The subsequent fragmentation is driven by the radical cation and the inherent stability of the resulting fragments.

The primary fragmentation events are hypothesized to originate from the ethyl ester group, which represents a point of structural weakness compared to the fused aromatic-lactam core.

-

α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), a loss of 45 Da. This results in a stable acylium ion (m/z 160 ). This fragment is resonance-stabilized and often prominent in the spectra of esters.[7]

-

Loss of Ethylene (McLafferty-type Rearrangement): A common pathway for ethyl esters involves the loss of ethylene (C₂H₄, 28 Da) through a six-membered transition state. This would lead to a radical cation at m/z 177 .

-

Fragmentation of the Oxindole Core: Following initial losses from the ester, the remaining structure can undergo further fragmentation characteristic of indole-like molecules. The acylium ion at m/z 160 can lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 132 . It is also known that indole derivatives can lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation pathway for this class of compounds.[8][9]

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data suggests likely fragmentation pathways, High-Resolution Mass Spectrometry (HRMS) provides an essential layer of validation. By measuring m/z values with high accuracy (typically to four or more decimal places), it is possible to determine the elemental composition of the precursor and fragment ions. [1][10]For example, the fragment observed at nominal mass 132 could have several possible elemental formulas. HRMS can distinguish between C₈H₆NO⁺ (calculated mass 132.0449) and another isobaric ion like C₉H₈O⁺ (calculated mass 132.0575), thereby confirming the proposed fragmentation mechanism.

Table 1: Summary of Predicted Key Ions and their Properties

| Ionization | Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Proposed Formula |

| EI | 205 (M•+) | 177 | 28 (C₂H₄) | C₉H₇NO₃•+ |

| EI | 205 (M•+) | 160 | 45 (•OC₂H₅) | C₉H₆NO₂⁺ |

| EI / ESI | 160 | 132 | 28 (CO) | C₈H₆NO⁺ |

| ESI | 206 ([M+H]⁺) | 178 | 28 (CO) | C₁₀H₁₂NO₂⁺ |

| ESI | 206 ([M+H]⁺) | 160 | 46 (C₂H₅OH) | C₉H₆NO₂⁺ |

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are recommended.

GC-MS Analysis (EI)

This protocol is designed for a standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless, set to 250°C. 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Acquisition: Full scan mode.

-

LC-MS/MS Analysis (ESI)

This protocol is suitable for a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Gas Temperature: 300 - 350°C.

-

Data Acquisition:

-

Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 206.

-

Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 206 and fragment using an appropriate collision energy (e.g., 10-30 eV with nitrogen as collision gas) to generate the fragmentation spectrum.

-

-

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and dictated by its constituent functional groups. Under high-energy Electron Ionization, fragmentation is initiated by cleavage of the ethyl ester side chain, primarily through the loss of an ethoxy radical to form a stable acylium ion at m/z 160. Under soft Electrospray Ionization conditions, the protonated molecule at m/z 206 readily loses a neutral ethanol molecule to form the same key fragment at m/z 160. Subsequent fragmentation in both modalities involves the loss of carbon monoxide from the core structure. The application of high-resolution mass spectrometry is crucial for confirming these assignments by providing unambiguous elemental compositions for all observed ions. This comprehensive understanding of its fragmentation behavior provides a robust analytical framework for the identification and structural characterization of this compound and its related analogues in complex research and development settings.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

Holman, S. W., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Journal of Mass Spectrometry, 56(6), e4725. [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

-

Pereda-Miranda, R., & D'Arcy, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

ResearchGate. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

-

Wiley. (2009). Evolving Role of Mass Spectrometry in Drug Discovery and Development. [Link]

-

Frontiers. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. [Link]

-

Eisele, N. F., & Koszinowski, K. (2021). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss, University of Würzburg. [Link]

-

Singleton, D. A., et al. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 79(3), 1184-1193. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. GSRS [precision.fda.gov]

- 3. agilent.com [agilent.com]

- 4. Frontiers | Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds [frontiersin.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

A Technical Guide to the Solubility of Ethyl 2-oxoindoline-6-carboxylate in Organic Solvents

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design and product formulation. This guide provides an in-depth technical exploration of the solubility of Ethyl 2-oxoindoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple compilation of data, this document delves into the theoretical underpinnings of its solubility, offering practical, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties and Predicted Solubility Behavior

This compound (CAS No. 954239-49-7) possesses a molecular structure that dictates its interactions with various organic solvents.[1][2][3][4][5] Its core, an oxindole ring system, is fused to a benzene ring, with an ethyl carboxylate group at the 6-position. This combination of a polar lactam group, a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and a relatively non-polar aromatic ring and ethyl ester group suggests a nuanced solubility profile.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding with the N-H and C=O groups of the oxindole ring, facilitating dissolution. Aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be effective solvents due to their ability to act as hydrogen bond acceptors and their overall high polarity.

-

Non-Polar Solvents: Non-polar solvents, such as hexane and toluene, are anticipated to be poor solvents for this compound. The energy required to break the intermolecular hydrogen bonds and disrupt the crystal lattice of the solid solute is unlikely to be compensated by the weak van der Waals interactions with these solvents.

-

Intermediate Polarity Solvents: Solvents of intermediate polarity, such as ethyl acetate and dichloromethane, may exhibit partial solubility.

The general solubility equation, which relates solubility to melting point and lipophilicity (logP), can also provide a theoretical estimation of aqueous solubility, though its direct application to organic solvents is more complex.[8] Factors such as crystal lattice energy also play a significant role; a higher melting point often correlates with lower solubility due to stronger intermolecular forces in the solid state.[8]

Experimental Determination of Solubility: A Step-by-Step Approach

A definitive understanding of solubility requires empirical measurement. The equilibrium solubility shake-flask method is a widely accepted and robust technique.[9]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in determining the equilibrium solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

Detailed Experimental Protocol

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-